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Introduction to Astragaloside i

Astragaloside IT (AS-II) is a prominent cycloartane-type triterpene saponin extracted from the traditional
medicinal herb Astragalus membranaceus (Huang Qi), which has been extensively used in traditional Chinese
medicine for its immunomodulatory and tonic properties [1] [2]. As one of the primary bioactive constituents
of Radix Astragali, AS-II has gained significant attention in recent years for its diverse pharmacological
activities and potential therapeutic applications in various disease conditions, including inflammatory bowel
disease, demyelinating neurological disorders, diabetic nephropathy, and immune dysfunction [1] [3] [4]. The
compound's chemical structure features a characteristic cycloartane skeleton with sugar moieties attached, which
contributes to its biological activity and solubility properties. With an increasing body of preclinical evidence
supporting its multi-target mechanisms of action, AS-II has emerged as a promising candidate for drug
development, particularly in conditions where current therapeutic options remain limited or primarily

symptomatic [3].
Comprehensive Therapeutic Activities

Inflammatory Bowel Disease and Intestinal Repair
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AS-II demonstrates significant efficacy in promoting intestinal epithelial repair in inflammatory bowel disease
(IBD) models. In human intestinal Caco-2 cells, AS-II (0.1 pM) enhanced scratch wound closure by
approximately 37% compared to controls and increased cell proliferation by 22% at the same concentration [1].
The healing effects were mediated through augmented L-arginine uptake (104.73 + 3.90 pmol/mg protein/min
at 6 hours compared to control) via upregulation of cationic amino acid transporters CAT1 and CAT?2 protein
levels [1]. Furthermore, AS-II activated the mTOR signaling pathway, increasing phosphorylation of mTOR
(1.44 £ 0.02 fold-increase), S6K, and 4E-BP1, resulting in enhanced protein synthesis [1]. These effects were
substantially suppressed by lysine (a competitive inhibitor of CATs) and rapamycin (an mTORCI1 inhibitor),
confirming the involvement of these pathways. In a murine TNBS-induced colitis model, AS-II treatment
attenuated weight loss (improved from 85.75% to 94.85% of initial body weight) and reduced inflammatory

markers including myeloperoxidase activity [1].

Demyelinating Neurological Diseases

In a groundbreaking 2025 study, AS-II demonstrated remarkable remyelination capacity in models of
demyelinating diseases such as multiple sclerosis and neuromyelitis optica [3]. Unlike current
immunomodulatory treatments, AS-II directly promotes myelin regeneration by facilitating oligodendrocyte
precursor cell (OPC) differentiation through the p75NTR receptor-mediated -catenin/Id2/MBP signaling axis
[3]. Mechanistically, AS-II directly binds to p75NTR at specific residues (Pro253, Ser257), stabilizing its
structure and promoting downstream signaling that ultimately enhances myelin basic protein (MBP) expression
and myelin sheath formation [3]. In both cuprizone and experimental autoimmune encephalomyelitis (EAE)
models, AS-II treatment improved neurobehavioral outcomes, increased oligodendrocyte production, and
enhanced myelin integrity. Crucially, in p75NTR knockout mice, AS-II failed to restore myelin or neural

function, confirming the essential nature of this receptor for its mechanism of action [3].

Diabetic Nephropathy and Podocyte Protection

In streptozotocin (STZ)-induced diabetic rats, AS-II (3.2 and 6.4 mgkg='-d™* for 9 weeks) ameliorated
albuminuria and renal histopathology, while reducing podocyte foot process effacement and apoptosis [4] [5].
The nephroprotective effects were mediated through the amelioration of mitochondrial dysfunction via
regulation of mitochondrial dynamics proteins (Mfn2, Fisl) and enhancement of mitophagy through the
PINK1/Parkin pathway [4]. AS-II also activated the Nrf2-mediated antioxidative response by decreasing
Keap1 protein levels, thereby reducing oxidative stress in diabetic podocytes [4]. These findings highlight the
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potential of AS-II in addressing the multifaceted pathophysiology of diabetic nephropathy, particularly in

preserving podocyte integrity and mitochondrial function under hyperglycemic conditions.

Immunomodulation and T-Cell Activation

AS-II exhibits potent immunomodulatory activity by enhancing T-cell activation through regulation of CD45
protein tyrosine phosphatase (CD45 PTPase) activity [2] [6]. At concentrations of 10-30 nM, AS-II significantly
enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation [2].
Furthermore, AS-IT (30 nM) promoted Thl cytokine production, increasing IL-2 and IFN-y secretion while
upregulating mRNA levels of IFN-y and T-bet in primary splenocytes [2]. The compound also promoted the
expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation [2].
Mechanistically, AS-II (100 nM) promoted CD45-mediated dephosphorylation of LCK (Tyr505), a key step in
T-cell receptor signaling activation, which could be blocked by a specific CD45 PTPase inhibitor [2]. In
cyclophosphamide-induced immunosuppressed mice, oral administration of AS-II (50 mg/kg) restored the
proliferation of splenic T cells and the production of IFN-y and IL-2, demonstrating its potential in

immunodeficiency conditions [2].

Table 1: Summary of Key Pharmacological Activities of Astragaloside 1T

Therapeutic Area  Model System Key Effects Mechanisms Effective .
Concentrations/Doses
Inflammatory Human Caco-2 Enhanced 1 L-arginine 0.1 pM (in vitro); Not
Bowel Disease cells; TNBS- wound closure uptake; 1 specified (in vivo) [1]
induced murine (37%); CAT1/CAT2; 1
colitis Increased cell MTOR/S6K/4E-
proliferation BP1
(22%); phosphorylation
Attenuated
weight loss
Demyelinating Cuprizone and EAE  Improved p75NTR binding  Not specified [3]
Diseases models; OPC neurobehavioral (Pro253,
cultures outcomes; Ser257); | B-
Enhanced catenin/ld2/MBP
remyelination; signaling
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. . Effective
Therapeutic Area  Model System Key Effects Mechanisms .
Concentrations/Doses

Increased OL

production
Diabetic STZ-induced Ameliorated t Mfn2; | Fisl; + 3.2-6.4 mg-kg=*-d~* (9
Nephropathy diabetic rats albuminuria; PINK1/Parkin; 1+ weeks) [4] [5]
Reduced Nrf2; | Keapl
podocyte
apoptosis;
Improved
mitochondrial
function
Immunomodulation  Mouse Enhanced T-cell CD45 PTPase 10-100 nM (in vitro); 50
splenocytes/T cells;  proliferation; 1 activation; | mg/kg (in vivo) [2] [6]
Cyclophosphamide-  IL-2, IFN-y; 1 LCK (Tyr505)
induced CD25/CD69 phosphorylation

immunosuppression  expression

Molecular Mechanisms and Signaling Pathways

AS-II exerts its diverse pharmacological effects through modulation of multiple signaling pathways across
different tissue and disease contexts. The compound demonstrates a remarkable ability to interact with specific
molecular targets, initiating cascades of intracellular events that ultimately lead to its therapeutic effects [1] [3]

[2].

In intestinal epithelial cells, AS-II enhances L-arginine uptake through upregulation of cationic amino acid
transporters CAT1 and CAT2, leading to subsequent activation of the mTOR pathway [1]. This activation results
in phosphorylation of downstream targets S6K and 4E-BP1, enhancing protein synthesis and cellular
proliferation essential for wound healing [1]. The dependence on L-arginine transport was confirmed through
inhibition experiments with lysine, while the crucial role of mTOR signaling was verified using rapamycin,

which effectively reversed the promotive effects of AS-II on wound closure and protein synthesis [1].

In neurological contexts, AS-II directly binds to the p75 neurotrophin receptor (p75NTR) at specific amino

acid residues (Pro253, Ser257), triggering a signaling cascade that involves modulation of the f3-
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catenin/Id2/MBP axis [3]. This pathway ultimately leads to enhanced differentiation of oligodendrocyte
precursor cells into mature oligodendrocytes capable of producing myelin basic protein (MBP) and forming
functional myelin sheaths around axons [3]. The essential nature of p75NTR for this mechanism was
definitively established through experiments with p75NTR knockout mice, in which AS-II completely lost its

remyelination efficacy [3].

In diabetic nephropathy, AS-II preserves podocyte function through regulation of mitochondrial dynamics and
enhancement of mitophagy [4]. The compound modulates the balance between mitochondrial fusion and fission
proteins, increasing Mfn2 while decreasing Fis1, thereby reducing excessive mitochondrial fragmentation [4].
Simultaneously, AS-II activates the PINK1/Parkin pathway for targeted clearance of damaged mitochondria
while stimulating the Nrf2-mediated antioxidative response through disruption of the Keap1-Nrf2 interaction,

resulting in reduced oxidative stress [4].

For immunomodulation, AS-II enhances T-cell activation through regulation of CD45 protein tyrosine
phosphatase activity, which promotes dephosphorylation of LCK at Tyr505, a critical step in T-cell receptor
signaling initiation [2] [6]. This mechanism leads to enhanced T-cell proliferation, cytokine production
(particularly IL-2 and IFN-y), and expression of activation markers CD25 and CD69, ultimately boosting T-cell-

mediated immune responses [2].

Graphviz diagram: Molecular signaling pathways of Astragaloside 11
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Molecular signaling pathways of Astragaloside II across different therapeutic applications

Experimental Protocols and Methodologies
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In Vitro Models and Assays

Intestinal Epithelial Repair Studies: For investigation of IBD-related mechanisms, human intestinal epithelial
Caco-2 cells were maintained in appropriate culture conditions [1]. Cell proliferation was assessed using
standard colorimetric or fluorometric assays after treatment with varying concentrations of AS-II (0.01, 0.1, and
1 pM) [1]. Scratch wound closure assays were performed by creating a linear scratch in confluent cell
monolayers, followed by treatment with AS-II and monitoring closure over 48 hours using time-lapse
microscopy [1]. L-arginine uptake was measured using radioactive or fluorescent-labeled L-arginine, with
uptake calculated as pmol/mg protein/min [1]. Protein expression of CAT1, CAT2, and components of the
mTOR pathway (mTOR, S6K, 4E-BP1) along with their phosphorylated forms were analyzed by western
blotting with specific antibodies [1]. To confirm mechanism specificity, inhibitors including lysine (competitive

inhibitor of CATs) and rapamycin (mTORC1 inhibitor) were employed in pretreatment protocols [1].

Immunomodulation Studies: Primary splenocytes and T-cells were isolated from BALB/c and C57BL/6 mice
(6-8 weeks old) [2] [6]. Cell proliferation was measured using [3H]-thymidine incorporation assays after
stimulation with ConA, alloantigen, or anti-CD3 in the presence or absence of AS-II (10-100 nM) [2]. Cytokine
production (IL-2, IFN-y) was quantified using ELISA, while mRNA expression of IFN-y and T-bet was
analyzed by RT-PCR [2]. Surface activation markers (CD25, CD69) on CD4+ T-cells were assessed by flow
cytometry after staining with fluorescent-labeled antibodies [2]. CD45 PTPase activity was measured using a
colorimetric assay with pNPP/OMEFP as substrates, monitoring absorbance at 410/490 nm [2]. For mechanism
confirmation, a specific CD45 PTPase inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-

propionamide) was utilized [2].

Remyelination Studies: Oligodendrocyte precursor cells (OPCs) were cultured and induced to differentiate in
the presence or absence of AS-II [3]. The direct binding target of AS-II was identified using drug affinity
responsive target stability (DARTS) mass spectrometry, cellular thermal shift assay (CETSA), and surface
plasmon resonance (SPR) assays, which confirmed p75NTR as the molecular target with specific binding
residues (Pro253, Ser257) [3]. Differentiation was assessed by monitoring myelin basic protein (MBP)

expression through immunocytochemistry and western blotting [3].

In Vivo Models and Evaluation Methods

TNBS-Induced Colitis Model: Colitis was induced in mice by administration of 2,4,6-trinitrobenzene sulfonic

acid (TNBS) [1]. AS-II was administered at specified doses, with disease activity monitored through body

© 2026 Smolecule. All rights reserved. 7/11 Tech Support


https://www.nature.com/articles/s41598-017-12435-y?error=cookies_not_supported&code=3d4e1e05-3c54-4e4e-b00c-c6eeb87e72a7
https://www.nature.com/articles/s41598-017-12435-y?error=cookies_not_supported&code=3d4e1e05-3c54-4e4e-b00c-c6eeb87e72a7
https://www.nature.com/articles/s41598-017-12435-y?error=cookies_not_supported&code=3d4e1e05-3c54-4e4e-b00c-c6eeb87e72a7
https://www.nature.com/articles/s41598-017-12435-y?error=cookies_not_supported&code=3d4e1e05-3c54-4e4e-b00c-c6eeb87e72a7
https://www.nature.com/articles/s41598-017-12435-y?error=cookies_not_supported&code=3d4e1e05-3c54-4e4e-b00c-c6eeb87e72a7
https://www.nature.com/articles/s41598-017-12435-y?error=cookies_not_supported&code=3d4e1e05-3c54-4e4e-b00c-c6eeb87e72a7
https://www.nature.com/articles/aps2012208
https://pmc.ncbi.nlm.nih.gov/articles/PMC4002795/
https://www.nature.com/articles/aps2012208
https://www.nature.com/articles/aps2012208
https://www.nature.com/articles/aps2012208
https://www.nature.com/articles/aps2012208
https://www.nature.com/articles/aps2012208
https://pubmed.ncbi.nlm.nih.gov/40258474/
https://pubmed.ncbi.nlm.nih.gov/40258474/
https://pubmed.ncbi.nlm.nih.gov/40258474/
https://www.nature.com/articles/s41598-017-12435-y?error=cookies_not_supported&code=3d4e1e05-3c54-4e4e-b00c-c6eeb87e72a7
https://www.smolecule.com/products/s1960439?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

weight changes, colon length measurements, and histological evaluation [1]. Inflammatory response was

assessed by measuring myeloperoxidase (MPO) activity in intestinal tissues [1].

Diabetic Nephropathy Model: Diabetes was induced in Sprague-Dawley rats (200-250 g) by a single
intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg [4] [5]. Rats with blood glucose levels >16.7
mmol/L. were considered diabetic and treated with AS-II (3.2 or 6.4 mg-kg~1-d™") or vehicle for 9 weeks [4].
Renal function was assessed by measuring urinary albumin/creatinine ratio (ACR) and biochemical parameters
[4]. Kidney histopathology was evaluated through hematoxylin and eosin (H&E) and periodic acid-Schiff
(PAS) staining [4]. Podocyte apoptosis was assessed by TUNEL assay, while podocyte foot process
effacement was examined by electron microscopy [4]. Expression of mitochondrial dynamics-related proteins
(Mfn2, Fisl), autophagy-related proteins (P62, LC3), and components of the Nrf2/PINK1 pathway were

analyzed by immunohistochemistry, western blot, and real-time PCR [4].

Demyelination Models: Two established models were employed: cuprizone-induced demyelination and
experimental autoimmune encephalomyelitis (EAE) [3]. AS-II was administered at specified doses, and
neurobehavioral outcomes were evaluated using appropriate scoring systems [3]. Myelin integrity was
assessed by luxol fast blue staining and electron microscopy, while oligodendrocyte production was quantified
by immunohistochemistry for specific markers [3]. The critical role of p75NTR was confirmed using p75NTR

knockout mice [3].

Immunosuppression Model: Immunosuppression was induced in mice by injection of cyclophosphamide
(CTX) at 80 mg/kg [2]. AS-II (50 mg/kg) was administered orally, and immune function recovery was

assessed by measuring splenic T-cell proliferation and cytokine production (IL-2, IFN-y) [2].

Quantitative Data and Efficacy Metrics

Table 2: Quantitative Efficacy Metrics of Astragaloside II in Preclinical Models

Experimental Control AS-Il Treated o
Parameter Change Citation
System Values Values
Cell Proliferation Caco-2 cells 1.00 1.22 £0.03 (0.1 +22% [1]

(baseline) HUM)
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Experimental Control AS-Il Treated o
Parameter Change Citation
System Values Values
Scratch Wound Caco-2 cells 30.77 + 42.17 £ 1.42% +37% [1]
Closure (48h) 2.13% (0.1 uM)
L-arginine Uptake Caco-2 cells (6h)  Baseline 104.73 £ 3.90 Significant [1]
pmol/mg increase
protein/min
mTOR Caco-2 cells (1h)  1.00 1.44 £ 0.02 fold- +44% [1]
Phosphorylation (baseline) increase
Body Weight TNBS-colitis 85.75 94.85+ 1.78% +9.1% [1]
Maintenance mice 2.54% improvement
Urinary ACR STZ-diabetic rats  Elevated in Significantly Improvement [4]
diabetes reduced
T-cell Proliferation  Mouse Baseline Significantly Dose- [2]
splenocytes enhanced (10-30  dependent
(+ConA) nM) increase
IL-2 Production Mouse Baseline Significantly Substantial [2]
splenocytes increased (30 increase
nM)
IFN-y Production Mouse Baseline Significantly Substantial [2]
splenocytes increased (30 increase

nM)

Therapeutic Potential and Future Directions

The accumulating preclinical evidence positions Astragaleside II as a promising multi-target therapeutic
candidate with potential applications in several challenging clinical areas [1] [3] [4]. In inflammatory bowel
disease, AS-II addresses the crucial aspect of epithelial barrier restoration, which represents a therapeutic gap
in current IBD management that primarily focuses on immunosuppression rather than promoting healing [1]. For

demyelinating neurological diseases, AS-II's direct remyelination capacity distinguishes it from available
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treatments that primarily modulate immune responses without directly repairing existing damage [3]. This could
potentially address the progressive disability in multiple sclerosis that continues despite adequate

Immunosuppression.

In diabetic nephropathy, AS-II's podocyte-protective effects and its action on mitochondrial function and
oxidative stress target fundamental pathophysiological mechanisms that are not adequately addressed by current
standard therapies like RAAS blockade [4]. Similarly, in immunomodulation, AS-II's specific enhancement of T-
cell function through CD45 activation offers a novel approach to immunodeficiency conditions that may

complement existing strategies [2] [6].

The future development of AS-II should focus on addressing several key areas: First, comprehensive ADMET
studies are needed to fully characterize its pharmacokinetic profile and potential toxicity. Second, formulation
optimization may be necessary to improve its bioavailability and tissue targeting. Third, well-designed clinical
trials are essential to translate these promising preclinical findings into human therapeutic applications.
Additionally, further exploration of its potential synergistic effects with existing therapeutics could open
avenues for combination therapies that might enhance efficacy while reducing side effects through dose

reduction of individual agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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